N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide, also known as EPPA, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various research fields. EPPA belongs to the class of amides and contains a piperidine ring, which makes it a unique compound with diverse properties.
Mechanism of Action
The mechanism of action of N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide involves the inhibition of acetylcholinesterase activity, which results in increased levels of acetylcholine in the brain. This increased level of acetylcholine leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide can improve cognitive function and memory in animal models. Additionally, N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide has been shown to exhibit anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide has several advantages for lab experiments, including its ability to improve cognitive function and memory in animal models. However, there are also limitations to the use of N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide. One potential direction is the investigation of the potential therapeutic applications of N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide and its potential applications in various research fields.
Synthesis Methods
The synthesis of N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide involves the reaction between 4-(4-Ethoxypiperidine-1-carbonyl)phenylhydrazine and propenoic acid. This reaction results in the formation of N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide, which can be further purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide has been extensively studied for its potential applications in various research fields such as medicinal chemistry, drug discovery, and neuroscience. N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide has been shown to exhibit inhibitory effects on the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
properties
IUPAC Name |
N-[4-(4-ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-16(20)18-14-7-5-13(6-8-14)17(21)19-11-9-15(10-12-19)22-4-2/h3,5-8,15H,1,4,9-12H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAYUJOYVQXSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide |
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